Isobutyl valerate is a chemical compound that has been studied in various contexts due to its biological and chemical properties. It is related to isobutyrate, a known metabolite in biological systems, and has been implicated in processes such as fatty acid synthesis and immune response modulation. The analysis of isobutyl valerate and its related compounds provides insights into their mechanisms of action and potential applications in different fields.
The study involving lactating goats provides a case where isobutyrate, a compound related to isobutyl valerate, was shown to influence the composition of milk fat by increasing the proportion of iso-branched fatty acids1. This could have implications for the dairy industry, where the manipulation of milk composition is of interest for producing dairy products with specific nutritional profiles.
The effects of isobutyl nitrite on T cell functions suggest that compounds like isobutyl valerate could have immunomodulatory properties. While the study on isobutyl nitrite indicates a detrimental effect on immune responses2, further research could explore whether isobutyl valerate has similar effects and whether it could be used to modulate immune responses in a controlled manner, potentially leading to therapeutic applications.
The role of isobutyrate in fatty acid synthesis highlights the importance of isobutyl valerate in metabolic studies. Understanding how isobutyl valerate and related compounds influence metabolic pathways can provide insights into the regulation of lipid metabolism and the development of metabolic disorders.
Isobutyl valerate can be sourced from various natural products, including essential oils from plants such as Valeriana officinalis and Eucalyptus camaldulensis . It falls under the category of flavoring agents and fragrance compounds, recognized for its pleasant scent and taste characteristics. The compound is also listed in several regulatory databases, including those maintained by the United States Food and Drug Administration and the Flavor and Extract Manufacturers Association .
Isobutyl valerate can be synthesized through several methods, with the most common being the esterification reaction between isobutanol and valeric acid. This reaction typically requires an acid catalyst to facilitate the process.
This synthetic route allows for high yields of isobutyl valerate while minimizing by-products .
The molecular structure of isobutyl valerate consists of a central carbon chain derived from valeric acid, with an isobutyl group attached.
Isobutyl valerate participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation.
These reactions are important for both synthetic applications and degradation pathways in environmental chemistry .
The mechanism of action for isobutyl valerate primarily involves its role as a flavoring agent in food products. It interacts with olfactory receptors in humans, contributing to the perception of fruity flavors.
This mechanism underscores its utility in culinary applications where flavor retention is critical .
Isobutyl valerate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Colorless to pale yellow liquid |
Boiling Point | Approximately 180 °C |
Density | 0.850 - 0.860 g/cm³ |
Solubility | Soluble in organic solvents; insoluble in water |
Flash Point | 70 °C |
These properties make it suitable for various applications in food and fragrance formulations .
Isobutyl valerate finds extensive use across multiple industries:
Its versatility makes it an essential compound in both culinary arts and industrial applications .
Isobutyl valerate (CAS 10588-10-0) is an organic ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its systematic IUPAC name is 2-methylpropyl pentanoate, reflecting its structural components: a pentanoic acid (valeric acid) backbone esterified with isobutanol (2-methylpropan-1-ol) [2] [5] [9]. The ester functional group (-COO-) links the branched four-carbon isobutyl chain to the linear five-carbon valerate moiety, creating a compact yet asymmetric structure. This branching influences its physical properties, including a lower density (0.862–0.874 g/cm³) and moderate boiling point (176.5–183.3°C) compared to linear analogues [5] [9].
Key spectroscopic identifiers include:
Table 1: Physicochemical Properties of Isobutyl Valerate
Property | Value | Conditions |
---|---|---|
Molecular Weight | 158.24 g/mol | - |
Density | 0.8625 g/cm³ | 20°C |
Boiling Point | 183.3°C | 760 mmHg |
Refractive Index | 1.4046 | 20°C |
Flash Point | 63°C | Tag closed cup |
LogP | 3.177 (est.) | - |
Vapor Pressure | 1.09 mmHg | 25°C |
Isobutyl valerate’s identification emerged alongside advancements in ester synthesis in the late 19th and early 20th centuries. Its initial isolation coincided with the study of volatile fatty acid derivatives in natural products and fermentation processes. Notably, valeric acid—a core component—was first isolated from the valerian plant (Valeriana officinalis) in 1879, while isobutanol became accessible industrially via the Guerbet reaction or fermentation [3] [7].
The ester gained prominence as synthetic organic chemistry evolved, particularly in flavor and fragrance research. By the mid-20th century, it was cataloged as a fruity ethereal aroma compound, used to replicate apple and strawberry notes in formulations. Its commercial synthesis, typically via acid-catalyzed Fischer esterification of valeric acid and isobutanol, was standardized by the 1960s [3]. A pivotal academic milestone occurred when it was identified as a structural analog in microbial metabolites, such as neoantimycins—natural products studied for anticancer properties—highlighting its biological relevance beyond industrial applications [6].
Table 2: Key Historical Milestones
Period | Development | Significance |
---|---|---|
Late 1800s | Isolation of valeric acid from valerian root | Foundation for carboxylate chemistry |
Early 1900s | Industrial production of isobutanol | Enabled scalable ester synthesis |
1960s–1970s | Flavor industry adoption | Utilization in artificial fruit flavors |
2000s | Role in neoantimycin biosynthesis | Link to bioactive natural products |
Industrial Applications
Isobutyl valerate’s primary industrial use is as a flavor and fragrance ingredient. Its odor is described as "ethereal fruity" at 10% in dipropylene glycol, making it valuable in food, cosmetics, and household products [2] [3]. Suppliers like Advanced Biotech, Augustus Oils, and Elan Inc. market it as a natural or synthetic ester for flavor compositions, emphasizing its utility in creating complex fruit profiles [3]. Additionally, it serves as a green solvent in coatings and inks due to its moderate volatility and low water solubility (LogP ≈ 3.177), aligning with trends toward bio-based chemicals [4] [7].
Academic Research
In academia, isobutyl valerate intersects with two key areas:
Table 3: Research Applications and Innovations
Field | Application | Research Focus |
---|---|---|
Flavor Science | Fruit aroma enhancer | Optimization in emulsions & encapsulation |
Green Chemistry | Solvent for biodegradable polymers (e.g., PHBV) | Compatibility with PHBV/starch blends |
Biocatalysis | Lipase-mediated synthesis | Yield improvement (>90%) under mild conditions |
Natural Products Chemistry | Neoantimycin analog studies | Structure-activity relationship (SAR) profiling |
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